HET0016

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer Fähigkeit, die Angiogenese und das Tumorwachstum zu hemmen, große Aufmerksamkeit auf sich gezogen und ist somit ein wertvolles Werkzeug in der Krebsforschung .

2. Herstellungsmethoden

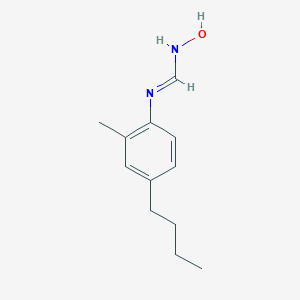

Synthesewege und Reaktionsbedingungen: HET0016 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung von Formamidinderivaten beinhalten. Die Synthese beinhaltet typischerweise die Reaktion von 4-Butyl-2-methylphenylamin mit Formamid unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslabors für wissenschaftliche Studien hergestellt. Die Synthese beinhaltet Standardtechniken der organischen Chemie, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um eine hohe Reinheit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: HET0016 is synthesized through a series of chemical reactions involving the formation of formamidine derivatives. The synthesis typically involves the reaction of 4-butyl-2-methylphenylamine with formamide under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Reaktionstypen: HET0016 unterliegt hauptsächlich Hemmungsreaktionen, bei denen es selektiv die Cytochrom-P450-Enzyme hemmt, die für die Synthese von 20-Hydroxyeicosatetraensäure verantwortlich sind. Diese Hemmung ist nicht kompetitiv und irreversibel .

Häufige Reagenzien und Bedingungen: Die Hemmungsreaktionen mit this compound finden typischerweise in Gegenwart von Cytochrom-P450-Enzymen wie CYP4A1, CYP4A2 und CYP4A3 statt. Die Reaktionen werden unter physiologischen Bedingungen durchgeführt, oft in vitro oder in vivo, um die Auswirkungen der Verbindung auf die Enzymaktivität zu untersuchen .

Hauptprodukte, die gebildet werden: Das primäre Ergebnis von Reaktionen mit this compound ist die Hemmung der Synthese von 20-Hydroxyeicosatetraensäure. Dies führt zu einer Verringerung der Konzentration dieses Metaboliten, was wiederum verschiedene biologische Prozesse wie Angiogenese und Tumorwachstum beeinflusst .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

Research has demonstrated that HET0016 effectively inhibits tumor growth in various cancer models. A study published in Nature highlighted its application in glioblastoma (GBM), a highly aggressive brain tumor. The intravenous formulation of this compound significantly reduced tumor proliferation and neovascularization in animal models. Specifically, treatment with HPßCD-HET0016 led to a 7-fold increase in plasma levels and a 3.6-fold increase in tumor levels compared to intraperitoneal administration. This resulted in prolonged survival rates in patient-derived xenograft models when combined with other therapies like temozolomide (TMZ) .

Case Study: Glioblastoma

- Study Design : Rats were implanted with U251 glioma cells and treated with this compound.

- Findings : The treatment resulted in significant reductions in tumor volume and expression markers associated with cell proliferation (Ki-67) and angiogenesis (laminin, αSMA) .

Regulation of Vascular Tone

This compound has been studied for its effects on vascular function, particularly concerning hypertension. By inhibiting 20-HETE synthesis, it can improve endothelial function and reduce vascular resistance. This application is particularly relevant for conditions such as chronic kidney disease and hypertension.

Case Study: Hypertension Management

- Study Design : Administration of this compound to hypertensive rats.

- Findings : The compound demonstrated significant reductions in blood pressure and improved vascular reactivity by modulating nitric oxide pathways .

Neuroprotective Effects

This compound has shown promise in protecting against neuroinflammation and oxidative stress-related damage, particularly in conditions like stroke. It mitigates lesion volume and enhances cerebral blood flow following ischemic events.

Case Study: Stroke Model

- Study Design : Application of this compound post-stroke in animal models.

- Findings : The inhibitor reduced lesion volumes significantly and improved recovery outcomes by decreasing inflammation mediated by 20-HETE .

Summary Table of Applications

Wirkmechanismus

HET0016 exerts its effects by selectively inhibiting the cytochrome P450 enzymes responsible for the synthesis of 20-hydroxyeicosatetraenoic acid. This inhibition disrupts the production of this metabolite, which is known to act as a second messenger in angiogenesis and other biological processes. By reducing the levels of 20-hydroxyeicosatetraenoic acid, this compound effectively inhibits angiogenesis and tumor growth .

Vergleich Mit ähnlichen Verbindungen

HET0016 ist einzigartig in seiner hohen Selektivität und Potenz als Hemmer der Synthese von 20-Hydroxyeicosatetraensäure. Zu ähnlichen Verbindungen gehören:

17-Octadecynoic Acid (17-ODYA): Ein weiterer Hemmer von Cytochrom-P450-Enzymen, aber weniger selektiv im Vergleich zu this compound.

1-Aminobenzotriazole (1-ABT): Ein nicht-selektiver Hemmer von Cytochrom-P450-Enzymen, der in verschiedenen Studien eingesetzt wird, aber breitere Wirkungen hat.

Rubiarbonone C: Ein selektiver Hemmer von Cytochrom-P450 4F-Enzymen, der eine starke Hemmwirkung zeigt, aber eine andere Enzymspezifität als this compound aufweist.

This compound zeichnet sich durch seine Spezifität für Cytochrom-P450-Enzyme aus, die an der Synthese von 20-Hydroxyeicosatetraensäure beteiligt sind, was es zu einem wertvollen Werkzeug für gezielte Forschungs- und therapeutische Anwendungen macht .

Biologische Aktivität

HET0016, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl) formamidine, is a selective inhibitor of the enzyme responsible for synthesizing 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications, particularly in cardiovascular and neurological disorders.

This compound primarily inhibits the cytochrome P450 (CYP) enzymes, specifically CYP4A and CYP4F, which catalyze the conversion of arachidonic acid (AA) into 20-HETE. The inhibition of 20-HETE synthesis is crucial as this eicosanoid plays a role in various physiological processes, including vascular tone regulation and renal function. This compound has shown selectivity in inhibiting 20-HETE production while having minimal effects on other CYP enzymes involved in drug metabolism, making it a valuable tool for studying the biological roles of 20-HETE without confounding effects from other pathways.

Inhibition Potency

The inhibitory potency of this compound has been quantified through various studies:

- IC50 Values :

These values indicate that this compound is a potent inhibitor of 20-HETE synthesis, with much higher concentrations required to affect other CYP activities.

Cardiovascular Implications

Research has indicated that this compound can modulate vascular functions by inhibiting 20-HETE, which is known to contribute to vasoconstriction and hypertension. In models of hypertension, administration of this compound has been associated with improved renal function and reduced blood pressure .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound in traumatic brain injury (TBI) models. The compound has been shown to reduce neuroinflammatory responses by inhibiting microglial activation, leading to better histological and functional outcomes post-injury .

Case Studies

- Traumatic Brain Injury : In a study involving rats subjected to TBI, treatment with this compound resulted in decreased lesion volumes and improved cerebral blood flow compared to control groups. This suggests that the inhibition of 20-HETE may mitigate secondary injury mechanisms following TBI .

- Hypertension Models : In spontaneously hypertensive rats (SHR), this compound administration led to significant reductions in both systolic and diastolic blood pressure. The improvement in renal function was attributed to decreased vascular resistance mediated by reduced levels of 20-HETE .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNOGBKNFIHKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=CNO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369449 | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339068-25-6 | |

| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of HET0016?

A1: this compound is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]

Q2: How does this compound interact with CYP4A enzymes?

A2: this compound acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.

Q3: What are the downstream effects of CYP4A inhibition by this compound?

A3: Inhibition of CYP4A enzymes by this compound primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:

- Reduced tumor growth: By inhibiting 20-HETE, this compound can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]

- Improved outcomes after stroke and TBI: this compound has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]

- Blood pressure regulation: this compound can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]

- Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, this compound has shown potential to improve myelin sheath regeneration. []

Q4: Does this compound affect angiogenesis?

A4: While this compound can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, this compound did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []

Q5: How does this compound interact with other signaling pathways in the body?

A5: Research indicates that this compound can influence various signaling pathways:

- MAPK Pathway: this compound has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]

- ERK1/2 Pathway: Evidence suggests this compound may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H18N2O, and its molecular weight is 206.28 g/mol.

Q7: Are there any specific material compatibility or stability concerns with this compound?

A7: this compound exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]

Q8: How has this solubility issue been addressed in research?

A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of this compound, enhancing its suitability for in vivo applications. [, ]

Q9: What are the key considerations for the formulation of this compound?

A10: The formulation of this compound requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]

Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?

A10: Common analytical techniques used to study this compound include:

Q11: What preclinical models have been used to investigate the efficacy of this compound?

A11: The efficacy of this compound has been explored in various preclinical models:

- Rodent models of stroke and TBI: These models have shown the potential of this compound in reducing brain damage and improving functional outcomes. [, , , ]

- Tumor models: this compound has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]

- Hypertension models: Studies using models of hypertension have provided insights into the complex role of this compound in blood pressure regulation. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.